molecular formula C13H14N2O B1683483 Velnacrine CAS No. 124027-47-0

Velnacrine

Cat. No. B1683483
M. Wt: 214.26 g/mol
InChI Key: HLVVITIHAZBPKB-UHFFFAOYSA-N
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Description

Velnacrine is an inhibitor of acetylcholinesterase . It was studied for the treatment of Alzheimer’s disease, but development was discontinued . There has been no research into the use of Velnacrine as a cognitive enhancer in the treatment of Alzheimer’s disease since 1994 .


Molecular Structure Analysis

Velnacrine has a molecular formula of C13H14N2O . Its average mass is 214.263 Da and its monoisotopic mass is 214.110611 Da .


Physical And Chemical Properties Analysis

Velnacrine has a molecular formula of C13H14N2O . Its molecular weight is 214.27 g/mol .

Scientific Research Applications

Cholinesterase Inhibition in Alzheimer's Disease Research into velnacrine has largely concentrated on its efficacy as a cholinesterase inhibitor. It was studied for its potential to treat cognitive symptoms of Alzheimer's disease by enhancing cholinergic neurotransmission. Velnacrine demonstrated the ability to modestly improve cognitive functions in Alzheimer's patients in several studies. It was found that velnacrine could lead to significant improvements in cognitive scores, as measured by the Alzheimer's Disease Assessment Scale (ADAScog), compared to placebo in clinical trials. However, these improvements were modest, with a notable proportion of patients experiencing a beneficial response to the treatment (Zemlan, Keys, Richter, & Strub, 1996), (Siegfried, 1993), (Goa & Fitton, 1994).

Pharmacodynamic and Clinical Studies Early clinical studies highlighted velnacrine's potential in reversing cognitive impairment induced by scopolamine in healthy subjects, suggesting its beneficial effects in enhancing cognitive functions. In patients with Alzheimer's disease, velnacrine was shown to improve performance in recognition tasks and enhance regional cerebral blood flow in prefrontal-parietal areas, indicating its direct impact on brain functions related to memory and cognition (Siegfried, 1993).

Effects on Recognition Memory and Cerebral Blood Flow Further studies have examined the effects of velnacrine on recognition memory and regional cerebral blood flow in Alzheimer's patients. Marginal improvements in word recognition memory were observed after administration of velnacrine, along with a relative increase in superior frontal uptake of a tracer used in brain imaging, suggesting increased regional perfusion and metabolism as a result of cholinergic stimulation. These findings underline the potential of velnacrine in modulating cognitive functions and brain activity in Alzheimer's disease (Ebmeier et al., 2005).

Overall Efficacy and Safety Considerations While velnacrine has shown promise in the symptomatic treatment of Alzheimer's disease, its development and clinical use have been significantly impacted by concerns over its safety profile, particularly regarding hepatotoxicity. Despite these challenges, the research on velnacrine has contributed valuable insights into the treatment of Alzheimer's disease, underscoring the potential of cholinesterase inhibitors in managing cognitive symptoms. The exploration of velnacrine's efficacy and safety illustrates the complexity of developing treatments for neurodegenerative disorders and highlights the need for ongoing research to find effective and safe therapeutic options (Birks & Wilcock, 2004).

Safety And Hazards

The FDA peripheral and CNS drug advisory board voted unanimously against recommending approval of Velnacrine . This decision was based on the toxic nature of Velnacrine, and lack of evidence of efficacy .

Future Directions

There has been no research into the use of Velnacrine as a cognitive enhancer in the treatment of Alzheimer’s disease since 1994 . Therefore, it’s unclear what future directions might be taken with this compound.

properties

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVVITIHAZBPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046945
Record name Velnacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Velnacrine

CAS RN

124027-47-0, 121445-24-7, 121445-26-9
Record name Velnacrine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Velnacrine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELNACRINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQL6V4U301
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VELNACRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P6NV151K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VELNACRINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN3Z63E2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Velnacrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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